molecular formula C17H25N3O3S B2784306 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide CAS No. 1226426-95-4

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide

Cat. No. B2784306
CAS RN: 1226426-95-4
M. Wt: 351.47
InChI Key: FTRIZKDNSYIVJF-UHFFFAOYSA-N
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Description

The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a dimethyl group and an ethyl group linked to a benzenesulfonamide moiety . Benzenesulfonamides are a class of compounds that are known for their various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the benzenesulfonamide group. The pyrazole ring is a five-membered ring with two nitrogen atoms . The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole ring, being an aromatic system, might undergo electrophilic aromatic substitution reactions . The sulfonamide group could potentially be involved in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antibacterial Activity

Heterocyclic compounds, including pyrazoles, often possess antibacterial properties. Researchers have investigated the potential of this compound as an antibacterial agent. Its unique structure may interact with bacterial enzymes or cell membranes, inhibiting bacterial growth and promoting antimicrobial effects .

Antifungal Properties

Similar to antibacterial activity, pyrazole derivatives have been studied for their antifungal potential. This compound could be evaluated against various fungal strains to assess its efficacy in preventing fungal infections .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Some pyrazole-based compounds exhibit anti-inflammatory properties. Researchers might explore whether this compound can modulate inflammatory pathways, potentially leading to novel anti-inflammatory drugs .

Antitumor Activity

The field of oncology constantly seeks new therapeutic agents. Investigating the antitumor potential of this compound could reveal insights into its ability to inhibit cancer cell growth, metastasis, or angiogenesis .

Neuroprotective Applications

Given the compound’s unique structure, it might interact with neural receptors or pathways. Researchers could explore its neuroprotective effects, potentially contributing to treatments for neurodegenerative diseases or brain injuries .

Antioxidant Properties

Thiazolo [4,5-b]pyridine derivatives, to which this compound belongs, have demonstrated antioxidant activity. Investigating its ability to scavenge free radicals and protect cells from oxidative stress could be valuable .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

Potential future research on this compound could involve exploring its biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methyl-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-5-10-23-17-7-6-16(11-13(17)2)24(21,22)18-8-9-20-15(4)12-14(3)19-20/h6-7,11-12,18H,5,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRIZKDNSYIVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide

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